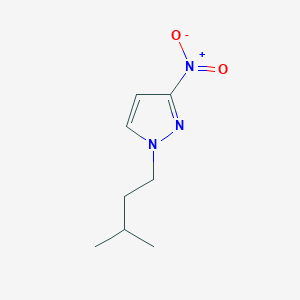

1-(3-Methylbutyl)-3-nitro-1H-pyrazole

CAS No.:

Cat. No.: VC13384126

Molecular Formula: C8H13N3O2

Molecular Weight: 183.21 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C8H13N3O2 |

|---|---|

| Molecular Weight | 183.21 g/mol |

| IUPAC Name | 1-(3-methylbutyl)-3-nitropyrazole |

| Standard InChI | InChI=1S/C8H13N3O2/c1-7(2)3-5-10-6-4-8(9-10)11(12)13/h4,6-7H,3,5H2,1-2H3 |

| Standard InChI Key | IPMHKTSLLIWLKJ-UHFFFAOYSA-N |

| Canonical SMILES | CC(C)CCN1C=CC(=N1)[N+](=O)[O-] |

Introduction

Synthesis of 1-(3-Methylbutyl)-3-nitro-1H-pyrazole

The synthesis of substituted pyrazoles generally involves condensation reactions between hydrazines and β-diketones or their equivalents. Specific details for synthesizing this compound may include:

General Steps:

-

Preparation of Precursors:

-

Synthesize or procure a suitable β-diketone precursor with a 3-methylbutyl substituent.

-

Prepare hydrazine derivatives for reaction with the diketone.

-

-

Reaction Conditions:

-

React the β-diketone with hydrazine hydrate under controlled conditions (e.g., reflux in ethanol).

-

Introduce a nitration step using reagents such as nitric acid or nitrating mixtures to append the nitro group at position 3.

-

Example Reaction Scheme:

Followed by nitration:

Pharmaceutical Applications

-

Anti-inflammatory Activity: Pyrazoles are known for their anti-inflammatory properties, often acting as cyclooxygenase inhibitors.

-

Antimicrobial Activity: The nitro group commonly enhances antimicrobial efficacy against bacterial and fungal strains.

-

Anticancer Potential: Nitro-substituted heterocycles have shown cytotoxic activity in some studies.

Agrochemicals

-

Pyrazoles are used in pesticides and herbicides due to their ability to inhibit enzymatic pathways in pests.

Material Science

-

Nitro-substituted pyrazoles may serve as precursors for energetic materials due to their high nitrogen content.

Biological Activity:

-

Nitro-pyrazoles have been reported as potent antimicrobial agents, particularly against Gram-positive bacteria like Staphylococcus aureus and Enterococcus faecium .

-

Some derivatives exhibit antifungal activity, outperforming standard treatments like fluconazole .

Chemical Reactivity:

-

The nitro group makes the compound electrophilic, enabling further functionalization for specialized applications.

Toxicity Considerations:

-

Nitro groups can influence toxicity; hence, safety evaluations are critical before pharmaceutical or agricultural use.

Challenges:

-

Limited availability of data specific to 1-(3-Methylbutyl)-3-nitro-1H-pyrazole complicates precise characterization.

-

Nitration reactions can yield regioisomers, requiring careful purification techniques.

Future Research Directions:

-

Biological Screening: Evaluate antimicrobial, anticancer, and anti-inflammatory properties.

-

Synthetic Optimization: Develop regioselective methods for efficient production.

-

Material Applications: Investigate energetic material potential due to its nitro functionality.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume